

Technical Support Center: C.I. Direct Black 168

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Compound of Interest		
Compound Name:	Direct Black 168	
Cat. No.:	B12375425	Get Quote

Welcome to the technical support center for C.I. **Direct Black 168**. This resource is designed for researchers and professionals to provide in-depth information, troubleshooting guidance, and standardized protocols to address challenges related to the lightfastness of this dye.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Direct Black 168 and what is its typical lightfastness rating?

A1: C.I. **Direct Black 168** is a trisazo direct dye used for coloring cellulosic fibers like cotton and viscose, as well as leather and paper.[1][2][3] It is known for producing a deep black shade. However, as an azo dye, its lightfastness is generally moderate.[4][5] The typical lightfastness rating for untreated **Direct Black 168** on cotton is approximately 3 on the Blue Wool scale (rated 1-8, where 8 is the highest fastness).[3]

Q2: What are the primary causes of poor lightfastness for **Direct Black 168**?

A2: The primary cause is the inherent chemical structure of azo dyes, which are susceptible to photodegradation.[4][5] This process is accelerated by several factors:

- UV and Visible Light Exposure: High-energy UV radiation and, to a lesser extent, visible light can break the azo bonds (-N=N-) in the dye's chromophore, leading to color loss.[6]
- Presence of Oxygen and Humidity: Photo-oxidation is a major degradation pathway. High humidity can cause fibers to swell, increasing the diffusion of oxygen and moisture and accelerating the fading process.[4][6]



- Residual Unfixed Dye: Hydrolyzed or unfixed dye molecules that remain on the fiber surface after dyeing have significantly lower lightfastness than covalently bonded or well-adsorbed dye.[4]
- Finishing Agents: Certain cationic softeners and fixing agents, while improving wash fastness, can negatively impact lightfastness.[7]

Q3: What are the main strategies to improve the lightfastness of Direct Black 168?

A3: The most effective strategies involve after-treatments that protect the dye molecule from photodegradation. Key methods include:

- Application of UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as heat, shielding the dye.[8] Common types include benzotriazoles and benzophenones.
- Use of Antioxidants: Antioxidants, or singlet oxygen quenchers, inhibit the photo-oxidative degradation of the dye.[6] Vitamin C is a notable example.[6]
- Metal Salt Treatment: After-treatment with copper salts can form metal complexes with the dye molecule, which can significantly enhance light stability.[9][10]
- Process Optimization: Ensuring thorough soaping and rinsing after dyeing is critical to remove all loose, unfixed dye, which has poor lightfastness.[4]

Q4: Can I use a cationic fixing agent to improve lightfastness?

A4: Caution is advised. While cationic fixing agents are excellent for improving the wash fastness of direct dyes, they often reduce lightfastness.[7] If both wash and light fastness are critical, it is essential to select a specialized fixing agent that does not compromise lightfastness or to use it in combination with other treatments like UV absorbers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: After-treatment with a UV absorber did not significantly improve the lightfastness rating.

Troubleshooting & Optimization





- Possible Cause 1: Insufficient Concentration. The amount of UV absorber applied to the fabric was too low to provide adequate protection.
 - Solution: Increase the concentration of the UV absorber in the treatment bath. An add-on
 of 0.4-4.0% on the weight of the fabric is often recommended.[8] Conduct a doseresponse experiment to find the optimal concentration for your specific substrate and dye
 depth.
- Possible Cause 2: Uneven Application. The UV absorber was not uniformly distributed on the fabric, leaving some areas unprotected.
 - Solution: Ensure proper agitation and circulation during the application process. For exhaust methods, control the rate of temperature rise and treatment time. For padding methods, check for uniform squeegee pressure.
- Possible Cause 3: Incorrect pH. The pH of the application bath was not optimal for the exhaustion of the UV absorber.
 - Solution: Adjust the pH of the bath according to the manufacturer's specifications for the specific UV absorber. A slightly acidic pH (e.g., 4.5-5.5) is often required.[8]

Problem 2: Fabric shade changed significantly after copper sulfate treatment.

- Possible Cause: Over-complexation or Dye Modification. The concentration of copper sulfate
 was too high, or the treatment conditions were too harsh, causing a noticeable shift in the
 dye's shade.
 - Solution: Optimize the copper sulfate concentration. Start with a lower concentration (e.g., 0.5-1% on weight of fabric) and gradually increase it.[9] Also, control the treatment temperature and time carefully (e.g., 60°C for 20-30 minutes) to minimize shade changes while still achieving improved lightfastness.

Problem 3: Lightfastness improved, but wash fastness decreased after treatment.

 Possible Cause: Stripping of Dye during After-treatment. The after-treatment process, especially if conducted at high temperatures or with certain chemicals, may have stripped some of the already fixed dye.



Solution: Lower the temperature and shorten the duration of the after-treatment. Ensure
the pH is within a safe range for the dye-fiber bond. Consider a final rinse with a suitable
cationic fixing agent (chosen carefully to not impair the lightfastness gain) after the primary
lightfastness treatment.

Data Presentation

The following tables summarize representative quantitative data for improving the lightfastness of azo dyes.

Table 1: Illustrative Lightfastness Improvement on the Blue Wool Scale

This table shows the typical improvement in lightfastness rating for a direct azo dye on cotton, similar to **Direct Black 168**, after various after-treatments.

After-Treatment Method	Concentration of Active Substance (% o.w.f.)	Typical Lightfastness Rating (Blue Wool Scale)
Untreated Control	-	3
Cationic UV Absorber	4%	4 - 5
Copper Sulfate	1%	4
Antioxidant (Vitamin C)	2%	4

Note: Data is illustrative, based on improvements of 1-2 grades reported for direct and reactive azo dyes.[2][11] Actual results for **Direct Black 168** may vary based on substrate, dye concentration, and precise experimental conditions.

Table 2: Example of Color Difference (ΔE) After Light Exposure (36 hours)

This table presents sample data adapted from a study on C.I. Reactive Blue 19, demonstrating how different treatments can reduce color fading, as measured by the total color difference (ΔE) . A lower ΔE value indicates less fading and better lightfastness.



Treatment	ΔE (after 36h exposure)
Untreated Control	5.32
UV Absorber (2-hydroxybenzophenone)	4.01
Antioxidant (Vitamin C)	2.54
Antioxidant (Caffeic Acid)	3.45

Source: Adapted from data on C.I. Reactive Blue 19.[6] This data is for illustrative purposes to show the quantitative effect of treatments and is not direct data for C.I. **Direct Black 168**.

Experimental Protocols

1. Protocol for After-Treatment with a UV Absorber (Exhaust Method)

This protocol details the application of a benzophenone-type UV absorber to cotton fabric dyed with **Direct Black 168**.

- Materials & Equipment:
 - Dyed cotton fabric
 - Benzophenone-based UV absorber
 - Laboratory dyeing machine (e.g., beaker dyer)
 - o pH meter and acetic acid for pH adjustment
 - Beakers, graduated cylinders
- Procedure:
 - Ensure the dyed cotton fabric is thoroughly rinsed to remove any unfixed dye and residual chemicals.
 - Prepare a treatment bath with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).



- Add the UV absorber to the bath. A typical concentration is 2-4% on the weight of fabric (o.w.f.).
- Adjust the pH of the bath to 5.0 using acetic acid.
- Immerse the fabric in the bath at room temperature.
- Raise the temperature to 80°C at a rate of 2°C/minute.[4]
- Hold the temperature at 80°C for 30 minutes, ensuring constant agitation.[4]
- Cool the bath down to 40°C.
- Remove the fabric, rinse thoroughly with cold water, and air dry.
- 2. Protocol for After-Treatment with Copper Sulfate

This protocol describes the application of copper sulfate to improve the lightfastness of dyed fabric.

- Materials & Equipment:
 - Dyed cotton fabric
 - Copper (II) Sulfate (CuSO₄·5H₂O)
 - Acetic Acid
 - Water bath or laboratory dyeing machine
 - Standard laboratory glassware
- Procedure:
 - Begin with well-rinsed fabric dyed with Direct Black 168.
 - Prepare the treatment bath at a 20:1 liquor ratio.
 - Dissolve copper sulfate in the bath at a concentration of 1% o.w.f.

Troubleshooting & Optimization





- Add acetic acid to the bath to achieve a concentration of 1% o.w.f.[9]
- Immerse the dyed fabric in the bath at ambient temperature.
- Raise the temperature of the bath to 60°C.
- Continue the treatment at 60°C for 20-30 minutes with gentle agitation.
- Allow the bath to cool, then remove the fabric.
- Rinse the fabric extensively with cold water to remove any unbound copper salts and dry.
- 3. Protocol for Lightfastness Testing (ISO 105-B02)

This protocol provides a standardized method for evaluating the lightfastness of the treated and untreated fabric samples.

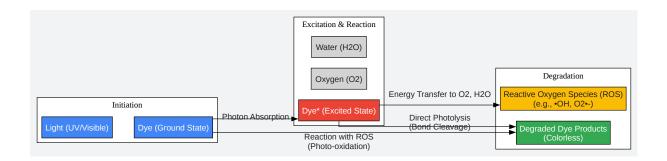
- Materials & Equipment:
 - Xenon arc lamp weathering instrument
 - Blue Wool standards (ISO 105-B02)
 - Grey Scale for assessing color change (ISO 105-A02)
 - Opaque card for mounting samples
 - Treated and untreated fabric samples
- Procedure:
 - Sample Preparation: Cut a specimen of the test fabric and a piece of the appropriate Blue
 Wool standard. Mount them side-by-side on the opaque card.
 - Masking: Cover one-third of both the test specimen and the Blue Wool standard with an opaque mask.
 - Exposure: Place the mounted samples in the xenon arc test chamber. Expose them to the artificial light source under controlled conditions as specified in ISO 105-B02 (e.g., specific



irradiance, temperature, and humidity).[6]

- Evaluation: Periodically inspect the samples. The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to grade 4 on the Grey Scale.
- Rating: Identify which of the Blue Wool standards shows a similar degree of fading (grade 4 on the Grey Scale). The lightfastness rating of the test specimen is the number of that Blue Wool standard.[12][13]

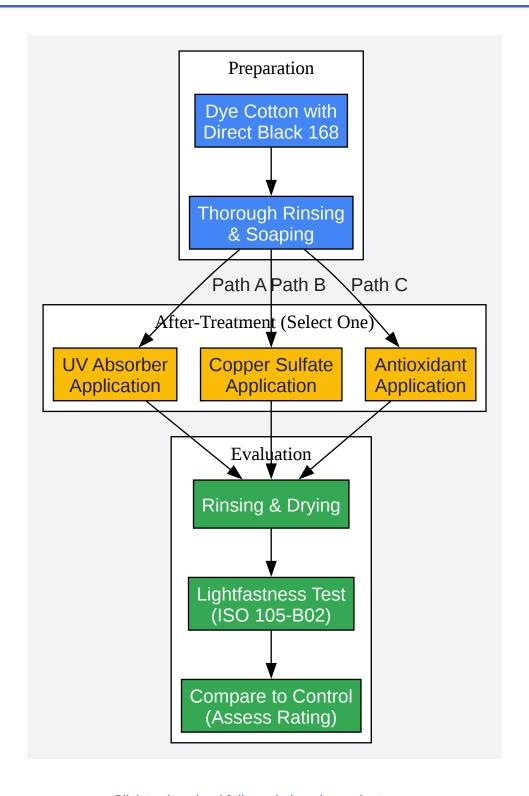
Visualizations



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Caption: Generalized photodegradation pathway of an azo dye.

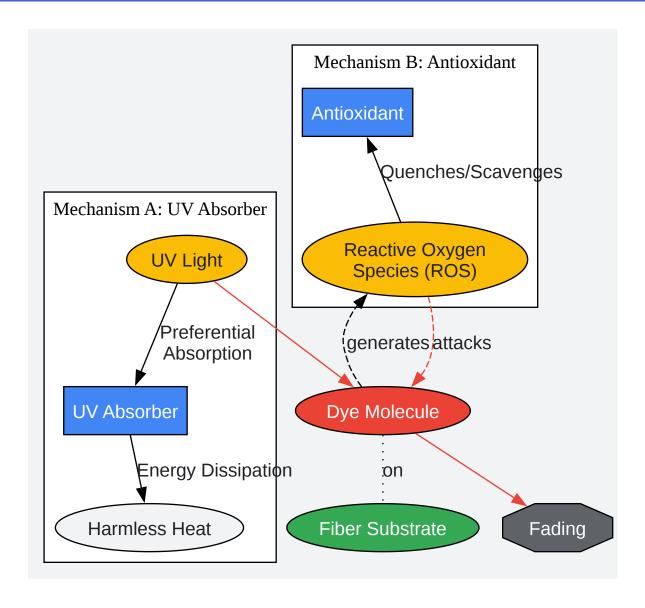




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Caption: Workflow for improving and evaluating lightfastness.





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Caption: Protective mechanisms of UV absorbers and antioxidants.

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